Methylammonium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH6N+ |
|---|---|
Molecular Weight |
32.065 g/mol |
IUPAC Name |
methylazanium |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/p+1 |
InChI Key |
BAVYZALUXZFZLV-UHFFFAOYSA-O |
SMILES |
C[NH3+] |
Canonical SMILES |
C[NH3+] |
Synonyms |
aminomethane methylamine methylamine bisulfite methylamine hydride methylamine hydrobromide methylamine hydrochloride methylamine hydrochloride, 14C-labeled methylamine hydrofluoride methylamine hydrogen cyanide methylamine hydroiodide methylamine ion (1-) methylamine nitrate methylamine perchlorate methylamine sulfate (1:1) methylamine sulfate (2:1) methylamine, 13C-labeled methylamine, 14C-labeled methylamine, 15N-labeled methylamine, cesium salt methylamine, monopotassium salt methylamine, monosodium salt methylammonium methylammonium ion monomethylamine monomethylammonium ion |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Engineering of Methylammonium Salts
Advanced Synthetic Routes for High-Purity Methylammonium Halides and Other Salts
Solvent-Mediated Synthesis Techniques for this compound Precursors
Solvent-mediated synthesis is a prevalent method for producing this compound halides. This typically involves the reaction of methylamine (B109427) (CH₃NH₂) with a hydrohalic acid (HX, where X = I, Br, Cl). nih.govnih.gov The choice of solvent is crucial and can influence the reaction rate, crystal growth, and purity of the final product. rsc.orgrsc.org
The selection of solvents also plays a critical role in the formation of the perovskite layer itself. Solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are widely used to dissolve the this compound halide and lead halide precursors. rsc.orgrsc.org The coordination chemistry between the solvent molecules and the lead halide precursors can significantly impact the nucleation and growth of the perovskite crystals. researchgate.netresearchgate.net For example, the use of a binary solvent system, such as a mixture of DMF and DMSO, can offer better control over the crystallization process, leading to higher quality films. researchgate.netresearchgate.net Research has shown that the formation of hydrogen bonds between the this compound cation and the solvent molecules is an important factor in the dissolution and subsequent reaction steps. researchgate.net
| Solvent | Role in Synthesis | Key Considerations |
| Ethanol | Reaction medium and recrystallization | Good for purification, relatively green. |
| Isopropanol | Reaction medium | Alternative to ethanol. bohrium.comrsc.org |
| Dimethylformamide (DMF) | Reaction medium and perovskite precursor solvent | Good solubility for precursors, but has toxicity concerns. ossila.comrsc.orgrsc.org |
| Dimethyl Sulfoxide (DMSO) | Perovskite precursor solvent | Often used with DMF to control crystallization. rsc.orgrsc.orgresearchgate.net |
| Toluene | Antisolvent in nanocrystal synthesis | Induces precipitation of nanocrystals. rsc.orgmdpi.com |
| Acetonitrile | Solvent for specific nanocrystal synthesis methods | Can be a good non-coordinating polar solvent. rsc.orgmdpi.com |
Non-Solution Based and Solid-State Synthesis Approaches for this compound Compounds
In addition to solution-based methods, non-solution and solid-state synthesis routes have been developed for this compound compounds and their subsequent integration into perovskite structures. These methods can offer advantages such as solvent-free conditions and direct formation of the desired material.
One notable approach is mechanochemical synthesis . This solvent-free technique involves the grinding of solid precursors, such as lead halides and this compound halides, to induce a chemical reaction. acs.orgsci-hub.ruualberta.ca Mechanochemical synthesis has been successfully used to prepare mixed-halide perovskites, offering excellent control over the final stoichiometry. acs.orgsci-hub.ruacs.org This method can produce domain-free solid solutions with a random distribution of halide ions. acs.org
Another non-solution based method is vapor-assisted synthesis . This typically involves two steps: first, a layer of a lead halide precursor is deposited onto a substrate, and second, this layer is exposed to the vapor of a this compound halide at an elevated temperature. nih.govnih.gov This process allows for the slow and controlled growth of a continuous and pinhole-free perovskite film. nih.govnih.gov A variation of this is a low-pressure vapor-assisted solution process (LP-VASP) which has been shown to produce high-efficiency solar cells. nih.govnih.gov
Solid-state reactions in sealed tubes have also been employed to synthesize novel this compound-containing compounds, such as this compound silver halides. rsc.orgrsc.org In this method, the reactants are sealed in an evacuated tube and heated to high temperatures to drive the reaction. rsc.orgrsc.org
A novel solvent-free approach involves the redox conversion of a metallic lead film using a mixture of methylamine and iodine vapor. nih.govacs.org This gas-phase reaction allows for the formation of perovskite films on various substrates, including non-flat surfaces. nih.gov
Green Chemistry Principles in this compound Salt Production
The increasing interest in large-scale production of perovskite solar cells has brought attention to the environmental impact of the synthesis processes. Applying green chemistry principles to the production of this compound salts is crucial for sustainable manufacturing. researchgate.net
Key areas of focus include:
Solvent Selection: A primary concern is the use of toxic solvents like DMF. rsc.org Research is actively exploring greener solvent alternatives. rsc.orgresearchgate.net A methodology for selecting greener solvents based on environmental, health, and safety (EHS) considerations has been proposed, identifying a DMF-free solvent system consisting of DMSO, dimethylpropyleneurea (DMPU), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethanol. rsc.orgresearchgate.net
Atom Economy: The synthesis of methylamines, the precursor to the this compound cation, has evolved from early batch processes to more efficient gas-phase catalytic methods. mdpi.com Modern processes often use zeolite-based catalysts to improve selectivity towards the more commercially valuable mono- and dimethylamines over trimethylamine, thus improving atom economy. mdpi.com
Process Optimization: Efforts are being made to develop more efficient and less hazardous synthetic routes. For example, replacing hazardous reagents like hydrazine (B178648) with safer alternatives in related chemical syntheses demonstrates a commitment to greener processes in the broader chemical industry. tandfonline.com
Functionalization and Derivatization Strategies for this compound Cations
While the simple this compound cation has been remarkably successful, researchers are exploring its functionalization and the design of substituted analogues to further enhance the properties of perovskite materials.
Rational Design of Substituted this compound Analogues for Tailored Properties
The "A" site in the ABX₃ perovskite structure, occupied by the this compound cation, offers significant opportunities for chemical modification. orientjchem.orgorientjchem.org By rationally designing substituted this compound analogues, it is possible to tune the structural, electronic, and photophysical properties of the material. rsc.orgcam.ac.uk
The size and shape of the organic cation are critical in determining the crystal structure and, consequently, the bandgap of the perovskite. cam.ac.uk For example, replacing this compound with the slightly larger formamidinium (FA) cation can lead to a smaller bandgap and improved thermal stability. rsc.org However, incorporating even larger cations can disrupt the three-dimensional perovskite structure, leading to lower-dimensional materials. rsc.org
One strategy involves the partial substitution of this compound with other cations. For instance, incorporating smaller inorganic cations like cesium (Cs⁺) and rubidium (Rb⁺) alongside this compound and formamidinium has been shown to improve the phase purity and stability of the perovskite. uni-tuebingen.demdpi.com The incorporation of Cs⁺ can induce lattice distortions and affect the vibrational and elastic properties of the material. mdpi.com
Another approach is to introduce functional groups onto the this compound cation itself. While direct functionalization of the this compound cation is complex, the use of larger, functionalized ammonium (B1175870) cations, such as phenethylammonium (PEA), has been shown to be effective for surface functionalization. researchgate.netdicp.ac.cn
| Cation Substitution | Effect on Perovskite Structure | Impact on Properties |
| Formamidinium (FA) for this compound (MA) | Maintains 3D perovskite structure | Smaller bandgap, enhanced thermal stability. rsc.org |
| Cesium (Cs⁺) addition | Can induce lattice distortions | Improved phase purity and stability. uni-tuebingen.demdpi.com |
| Phenethylammonium (PEA) surface functionalization | Forms 2D or quasi-2D structures at the surface | Reduced surface defects, enhanced carrier diffusion. researchgate.netdicp.ac.cn |
| Alkylammonium cations (e.g., n-butylammonium) | Can improve stability | Enhanced stability of tin-based perovskites. ateneo.edu |
Impact of this compound Cation Modifications on Material Integration and Performance
Surface Functionalization: Applying larger organic cations, such as phenethylammonium iodide (PEAI), to the surface of a this compound lead iodide (MAPbI₃) perovskite can significantly improve its properties. researchgate.netdicp.ac.cn This surface functionalization has been shown to reduce defect density by over an order of magnitude and enhance carrier diffusion in the near-surface region. researchgate.netdicp.ac.cn Similarly, the use of other alkylammonium cations like n-butylammonium has been found to improve the stability of tin-based perovskites. ateneo.edu
Tuning Electronic Properties: The orientation and dynamics of the this compound cation within the inorganic lattice influence the material's electronic properties. cam.ac.ukmdpi.comacs.org The cation's dipole moment and its interaction with the surrounding halide cage contribute to the dielectric response and can create a local electric field. cam.ac.uk Modifying the cation can alter these interactions, providing a way to tune the material's electronic characteristics. researchgate.netacs.org For example, replacing hydrogen with deuterium (B1214612) in the this compound cation has a significant impact on the elastic and photophysical properties, highlighting the crucial role of hydrogen bonding. aps.org
Bandgap Engineering: The composition of the A-site cation, along with the halide and metal components, allows for the tuning of the material's bandgap. orientjchem.orgorientjchem.orgrsc.org While halide substitution is a more common method for bandgap engineering, the choice of the organic cation also plays a role in defining the initial bandgap of the material. cam.ac.ukrsc.org
Structural and Crystallographic Investigations of Methylammonium Containing Compounds
Advanced Crystallographic Characterization Techniques
Single Crystal X-ray Diffraction (SXRD) and Powder X-ray Diffraction (PXRD) Studies
X-ray diffraction (XRD) techniques, including both single-crystal (SXRD) and powder (PXRD), are fundamental for determining the atomic arrangement within crystalline materials. For methylammonium-containing compounds, these methods have been instrumental in identifying crystal structures, lattice parameters, space groups, and the orientation of the this compound cation within the inorganic framework.
This compound lead iodide (MAPbI₃), a prototypical perovskite, exhibits distinct structural phases depending on temperature. At room temperature, it typically crystallizes in a cubic perovskite structure with space group Pm-3m cnr.itresearchgate.netaps.orgjkps.or.kr. In this phase, the this compound cations are highly disordered, occupying orientations that are dynamically averaged due to their relatively free rotation within the cuboctahedral cavities formed by the PbI₆ octahedra cnr.itresearchgate.netrsc.orgacs.orgacs.org. As temperature decreases, MAPbI₃ undergoes phase transitions to a tetragonal phase (space group I4/mcm), followed by an orthorhombic phase (space group Pnma) at lower temperatures cnr.itresearchgate.netaps.org. These transitions are accompanied by changes in the tilting of the PbI₆ octahedra and a progressive ordering of the this compound cations researchgate.netrsc.org. PXRD is widely used to identify these bulk phases and analyze polycrystalline samples, while SXRD provides more detailed atomic positional information for single crystals researchgate.netarxiv.orgacs.org. For instance, studies on this compound zinc halides have revealed monoclinic structures (space group P2₁/c) with specific unit-cell dimensions, indicating the diversity of structures formed by this compound salts beyond perovskites iucr.org.
Table 1: Representative Crystallographic Data for this compound Lead Iodide Phases
| Phase | Temperature Range (K) | Space Group | Lattice Parameters (Å) | Reference |
| Cubic | > 327 | Pm-3m | a = b = c ≈ 6.33 | cnr.itaps.org |
| Tetragonal | 165 - 327 | I4/mcm | a ≈ 8.87, c ≈ 12.70 | cnr.itaps.org |
| Orthorhombic | < 165 | Pnma | a ≈ 8.89, b ≈ 8.96, c ≈ 12.79 | researchgate.netaps.org |
Note: Lattice parameters are approximate and can vary slightly depending on the specific study and experimental conditions.
Neutron Powder Diffraction (NPD) for Light Atom Localization and Disorder Analysis
Neutron powder diffraction (NPD) is particularly valuable for studying this compound-containing compounds due to its sensitivity to light atoms, such as hydrogen, which are crucial for understanding the orientation and dynamics of the this compound cation. Unlike X-rays, neutrons interact with the nucleus, providing excellent contrast for hydrogen atoms, enabling precise localization of their positions and thus the conformation of the cation rsc.orgconicet.gov.arresearchgate.net.
NPD studies have confirmed the dynamic orientational disorder of the this compound cation in the cubic phase of MAPbI₃ cnr.itresearchgate.netacs.org. By analyzing difference Fourier maps, researchers have identified specific orientations of the MA⁺ cation stabilized by hydrogen bonds to the halide ions conicet.gov.ar. For instance, in chloride-doped MAPbBr₃, NPD revealed three distinct orientations of the MA units, influenced by the chlorine content and the resulting cubic unit-cell size conicet.gov.ar. These findings are critical for correlating structural details with the observed electronic and optical properties of these materials conicet.gov.aracs.org. The ability of NPD to pinpoint hydrogen positions provides direct evidence for the interplay between cation dynamics and the inorganic framework, such as the tilting of PbI₆ octahedra aps.orgresearchgate.net.
Electron Diffraction and Microscopy for Nanoscale Structural Analysis
Electron microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), along with electron diffraction, are essential for characterizing the nanoscale morphology, crystal structure, and defect distribution in this compound-containing thin films and nanocrystals iaea.orgwhiterose.ac.uknist.govosti.gov. These methods offer high spatial resolution, allowing for the examination of grain boundaries, crystallite orientations, and structural variations at the nanoscale that might not be detectable by conventional XRD.
For example, electron backscattered diffraction (EBSD) has been used to map crystal orientation in MAPbI₃ thin films with submicrometer resolution, revealing preferred orientations of grains that correlate with ferroelectric polarization researchgate.net. Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool to study the atomic structure of electron-beam-sensitive perovskites like MAPbI₃, preserving their integrity for high-resolution imaging and revealing nanoscale changes that are missed by traditional techniques iaea.org. SEM and energy-dispersive X-ray spectroscopy (EDS) are also employed to assess phase purity and nanoscale composition, particularly in mixed-metal perovskites whiterose.ac.uk. Studies using TEM have also investigated degradation mechanisms, showing how electron beam irradiation can induce ion migration and structural changes within the perovskite lattice acs.org.
Phase Transitions and Polymorphism in this compound Systems
This compound-containing compounds, especially perovskites, are known for their rich phase behavior, exhibiting structural transformations as a function of temperature and pressure. These transitions are often driven by changes in the ordering and orientation of the this compound cation and the associated distortions of the inorganic octahedra.
Temperature-Dependent Structural Evolution of this compound Perovskites
The phase transitions can also be influenced by factors like chemical doping. For instance, chloride doping in MAPbBr₃ has been shown to affect the MA unit orientations and the unit-cell size, impacting the phase stability conicet.gov.ar. Furthermore, thermal cycling can lead to the formation of boundary phases or incommensurately modulated structures, highlighting the dynamic nature of these materials near transition points researchgate.net.
Table 2: Temperature-Induced Phase Transitions in MAPbI₃
| Transition | Approximate Transition Temperature (K) | Space Group Before | Space Group After | Dominant Cation Behavior |
| Cubic → Tetragonal | ~327-330 | Pm-3m | I4/mcm | Increased ordering of MA⁺ cations, octahedral tilting |
| Tetragonal → Orthorhombic | ~160-170 | I4/mcm | Pnma | Further ordering of MA⁺ cations, more significant tilting |
Pressure-Induced Structural Transformations in this compound Compounds
Applying external pressure can also induce significant structural changes in this compound-containing compounds, leading to phase transitions to denser or different symmetry phases. Studies on this compound lead bromide (MAPbBr₃) have revealed complex pressure-induced phase diagrams. For example, SCXRD and PXRD studies have shown transitions from the cubic Pm-3m phase to Im-3 and then to Pmn2₁ at pressures around 0.8 GPa and 1.8 GPa, respectively acs.orgnih.govarxiv.org. These transitions can involve changes in the orientation of the this compound cation and the distortion of the PbBr₆ octahedra, potentially leading to nonpolar-to-polar transitions acs.orgnih.gov.
The behavior under pressure can be sensitive to the experimental conditions, such as the pressure-transmitting medium used. While some studies reported amorphization at higher pressures (around 2.5-4 GPa), others have identified distinct crystalline phases or isostructural transitions arxiv.orgacs.orgnih.govacs.org. For instance, a first-order isostructural phase transition was observed at 4.6 GPa in MAPbBr₃, accompanied by a significant band-gap increase, rather than amorphization acs.org. Understanding these pressure-induced transformations is vital for predicting material stability and performance under various operational conditions.
Table 3: Pressure-Induced Phase Transitions in MAPbBr₃
| Transition | Approximate Transition Pressure (GPa) | Space Group Before | Space Group After | Key Structural Change | Reference |
| Cubic → Cubic | ~0.8 - 1.0 | Pm-3m | Im-3 | Change in cation orientation, possible octahedral distortion | acs.orgnih.govarxiv.org |
| Cubic → Polar | ~1.8 | Im-3 | Pmn2₁ | Nonpolar to polar transition, further cation ordering/distortion | acs.orgnih.govarxiv.org |
| Crystalline → Crystalline | ~4.6 | Im-3 or Pmn2₁ | New crystalline phase | Isostructural transition, band gap increase | acs.org |
Compound Names Listed:
this compound (MA)
this compound lead iodide (MAPbI₃)
this compound lead bromide (MAPbBr₃)
this compound chloride (MACl)
Bis(this compound) tetrachlorozincate
Bis(this compound) tetrabromozincate
this compound bismuth iodide (MA₃Bi₂I₉)
Cesium-bismuth perovskite
Cesium-silver-bismuth halide perovskite (Cs₂Ag₁Bi₃Br₆)
Formamidinium lead iodide (FAPbI₃)
Alkylammonium lead iodide materials (e.g., ethylammonium, propylammonium)
Diammonium lead iodide materials (e.g., butyldiammonium, hexyldiammonium, octyldiammonium)
Cationic Disorder and Reorientation Dynamics within this compound Lattices
Research employing techniques such as quasielastic neutron scattering (QENS) and solid-state nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into these dynamics. At room temperature, in the cubic phase of this compound lead iodide (MAPbI₃), the MA cation undergoes pseudo-isotropic tumbling on a picosecond timescale nih.govresearchgate.netnih.govacs.orgrug.nl. Specifically, QENS measurements have indicated that MA⁺ ions reorient between different positions within the pseudo-cubic lattice cages with a room temperature residence time of approximately 14 ps nih.govresearchgate.net. Free rotation, π-flips, and ionic diffusion have been largely ruled out within a 1-200 ps time window nih.gov. NMR studies further reveal that MA⁺, along with formamidinium (FA⁺) and guanidinium (B1211019) (GUA⁺) cations, exhibit at least one component of rotation on the picosecond timescale at room temperature acs.orgnih.gov.
Detailed NMR relaxometry studies have quantified activation energies (Ea) and correlation times (τc) for MA⁺ rotation about its principal axes acs.orgnih.gov. For instance, the correlation time (τ₂) for the C-N axis of MAPbI₃ has been reported as 0.85 ± 0.30 ps at 330 K researchgate.netnih.govacs.org. Ultrafast 2D vibrational spectroscopy, combined with ab initio molecular dynamics (AIMD) simulations, has identified two characteristic time constants of motion: a fast (~300 fs) "wobbling-in-a-cone" motion around a crystal axis and a slower (~3 ps) jump-like reorientation of the molecular dipole rug.nlacs.orgcam.ac.uk. AIMD simulations also suggest that the prominent orientation of the C-N bond aligns with the crystalline ⟨110⟩ directions, with rapid rotation occurring along these axes aip.orgnih.gov.
The dynamics of the MA cation are closely linked to the crystallographic phase transitions of the perovskite. Across the cubic ↔ tetragonal phase transition, the MA cation dynamics remain largely continuous, but NMR line shapes indicate subtle ordering of the cation in the tetragonal phase researchgate.netnih.govacs.org. This ordering can be described by a six-site model, where site populations become nearly equal as the transition temperature is approached researchgate.netnih.govacs.org. Below the tetragonal ↔ orthorhombic phase transition, the C-N axis of the MA cation is observed to be essentially frozen, as indicated by 2H NMR line shapes nih.govacs.org. In metal-organic framework perovskites, such as [CH₃NH₃][Co(HCOO)₃], phase transitions around 130 K are concomitant with a freezing of MA reorientational motions, accompanied by changes in lattice parameters and anomalies in collective lattice vibrations aps.orgarxiv.org.
The interplay between MA cation dynamics and the inorganic framework is significant. Hydrogen bonding between the MA cation and the surrounding iodide ions is believed to be a key factor influencing the orientation and reorientation of the cation aip.orgnih.govacs.org. These dynamic effects can split Raman peaks and introduce more spectral structure than predicted by independent harmonic modes, explaining previously observed complexities in vibrational spectra arxiv.orgrsc.orgcsic.es. The torsional vibration of the C-N axis is particularly sensitive to the lattice size arxiv.orgrsc.orgcsic.es.
Interfacial and Grain Boundary Structures in this compound-Based Thin Films
The performance and stability of thin films containing this compound cations, particularly in perovskite solar cells, are profoundly influenced by their microstructural features, including interfaces and grain boundaries. These regions often exhibit different structural, chemical, and electronic properties compared to the bulk material, acting as sites for charge recombination, ion migration, and degradation.
High-Resolution Microscopy of this compound Interfaces
High-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM), and Atomic Force Microscopy (AFM), are indispensable tools for characterizing the nanoscale structure of interfaces and grain boundaries in this compound-based thin films. These methods allow for direct visualization of grain morphology, orientation, and the presence of defects at these critical regions.
In this compound lead iodide (MAPbI₃) thin films, TEM and STEM have revealed polycrystalline structures with grain sizes typically ranging from nanometers to micrometers, depending on the fabrication method nanoge.orgnih.govamolf.nld-nb.inforesearchgate.netosti.govnih.govacs.orgnih.govfrontiersin.org. For instance, studies on MAPbI₃ films grown by vapor deposition under ultrahigh vacuum (UHV) show polycrystalline nature with grain sizes between 8 nm and 15 nm, exhibiting distinct domain structures within grains, such as dimer and zig-zag phases researchgate.net. These domain structures can be related to the reorientation of MA cations researchgate.net. High-resolution TEM (HR-TEM) has been used to confirm the crystal structure and orientation of grains, revealing lattice fringes corresponding to specific crystallographic planes like osti.gov and rsc.org in TBA-doped MAPbI₃ films frontiersin.org.
AFM and related techniques like Kelvin Probe Force Microscopy (KPFM) provide insights into the surface topography and local electronic properties at interfaces and grain boundaries. Studies have shown that grain boundaries in MAPbI₃ films can exhibit depth-dependent electrical properties; they may present high resistance at the top surface, acting as impediments to photocurrent collection, but can also offer lower resistance pathways below the surface researchgate.netanu.edu.aursc.org. KPFM mapping has revealed heterogeneity in these electrical properties across different grains and boundaries nih.gov. Electron Backscatter Diffraction (EBSD) has been employed to map local crystal orientation heterogeneity, clearly identifying grains and grain boundaries, and revealing sub-grain boundaries within larger grains, which can influence charge carrier recombination amolf.nl.
Local Structural Distortions and Their Origins
In MAPbI₃ thin films, grain boundaries are often associated with increased defect densities and facilitated ion migration, which can accelerate degradation under stress amolf.nl. Studies using techniques like EBSD have shown variations in local crystal orientation within grains, indicating internal strain or misorientation that can contribute to distortions at the sub-grain level amolf.nl. The presence of different crystallographic orientations, such as acs.org and osti.gov, in as-deposited films, and their reorientation during annealing, can lead to structural complexities at grain boundaries researchgate.net.
The dynamic disorder of the this compound cation itself can also induce local structural distortions in the inorganic framework acs.orgacs.org. The hydrogen bonding between the MA cation and the inorganic sublattice is a key mechanism linking cation orientation to structural and optical properties acs.org. First-principles calculations suggest that the coupling between lattice dynamics and cationic rotations is significant, with lattice vibrations potentially driving cation reorientation, and in turn, the dynamic disorder of the cation distorting the inorganic sublattice acs.org.
Specific defects, such as iodine and this compound vacancies, are known to form within the MAPbI₃ lattice rsc.orgacs.org. These vacancies can lead to local charge imbalances and alter the electronic structure, contributing to distortions. For instance, MA vacancies near the electron transport layer can modify the perovskite electronic state landscape, hindering charge extraction rsc.org. The formation of voids or pinholes at interfaces, which can be considered a form of microstructural defect, has also been observed and can be influenced by processing conditions, potentially leading to local structural deviations nih.gov.
Spectroscopic Probes of Methylammonium Dynamics and Interactions Within Materials
Vibrational Spectroscopic Characterization of Methylammonium Molecular Dynamics
Vibrational spectroscopy provides detailed insights into the molecular motions of the this compound cation and its interactions with the surrounding inorganic framework. Techniques such as ultrafast two-dimensional vibrational spectroscopy have been employed to resolve the rotation of the organic cations within the material's lattice. cam.ac.uk These studies have revealed two primary timescales of motion: a rapid "wobbling-in-a-cone" movement and a slower, jump-like reorientation of the molecular dipole. cam.ac.uk
The vibrational spectrum of this compound is characterized by distinct modes, including N-H stretching and bending, as well as C-H stretching and bending vibrations. cam.ac.uk The positions of the NH₃⁺ stretching vibrations are particularly sensitive to hydrogen bonding between the this compound cation and the halide atoms of the inorganic cage. acs.org Analysis of shifts in vibrational peak positions across different halide compositions allows for the inference of the extent of these interactions. acs.org
The coupling between the low-frequency modes of the inorganic lattice and the high-frequency internal modes of the organic cation is a key area of investigation. aps.org This coupling highlights the interplay between the orientation of the this compound molecule and the corner-sharing octahedral networks, which is crucial in understanding structural phase transitions. aps.org
Raman spectroscopy is a valuable technique for examining the vibrational structure and dynamics of the this compound cation within materials. berkeley.edu It can provide information on both the internal vibrations of the MA cation and the lattice vibrations of the inorganic framework. mdpi.comnih.gov
The Raman spectrum of materials containing this compound typically displays several key features. Low-frequency modes, generally below 200 cm⁻¹, are associated with the bending and stretching motions of the inorganic framework, such as the I–Pb–I bonds. mdpi.comnih.govnih.gov Higher frequency bands are attributed to the intramolecular vibrations of the this compound cation itself. nih.gov
Key vibrational modes of the this compound cation observed in Raman spectra include:
MA-cage vibrations: Broad bands observed at approximately 326 cm⁻¹ for MAPbBr₃ and 240 cm⁻¹ for MAPbI₃ are assigned to the interaction between the MA cation and the surrounding inorganic cage. nih.gov
C-N stretching: A peak around 970 cm⁻¹ is attributed to the stretching of the carbon-nitrogen bond. mdpi.com
NH₃⁺ asymmetric bending: A Raman peak near 1477 cm⁻¹ is related to the asymmetric bending of the NH₃⁺ group. mdpi.com
CH₃ symmetric stretching: A signal peak at approximately 2962 cm⁻¹ corresponds to the symmetric stretching of the CH₃ group. mdpi.com
The reorientation of the this compound cations plays a significant role in shaping the vibrational spectra. rsc.org Dynamic effects can lead to the splitting of Raman peaks, providing more structural detail than predicted by independent harmonic modes. rsc.org The torsional vibration of the C–N axis is a particularly sensitive molecular mode that is strongly influenced by the size of the surrounding lattice. rsc.org
Temperature-dependent Raman spectroscopy studies reveal changes in the vibrational modes that are indicative of phase transitions. mdpi.comnih.gov For instance, the bandwidths and peak positions of the MA-cage vibration and certain NH₃⁺ group bands show distinct changes across different structural phases. nih.gov Analysis of the spectral linewidths can also provide information about phonon lifetimes, which are linked to the material's thermal conductivity. rsc.org
Table 1: Key Raman Vibrational Modes of this compound in Perovskite Materials
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |
| MA-cage vibration | 240 - 326 | Interaction between MA cation and inorganic cage | nih.gov |
| C-N stretching | 970 | Carbon-Nitrogen bond stretching | mdpi.com |
| NH₃⁺ asymmetric bending | 1477 | Asymmetric bending of the ammonium (B1175870) group | mdpi.com |
| CH₃ symmetric stretching | 2962 | Symmetric stretching of the methyl group | mdpi.com |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the interactions between the this compound (MA) cation and the surrounding inorganic framework in materials. By analyzing the vibrational modes of the MA cation, FTIR can provide insights into hydrogen bonding and other non-covalent interactions. acs.orgnih.gov
The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to different vibrational modes. The positions of the NH₃⁺ stretching vibrations are particularly sensitive indicators of hydrogen bonding between the this compound cation and the halide atoms of the inorganic cage. acs.org Shifts in the wavenumbers of these N-H stretching vibrations to lower frequencies can indicate the strength of these interactions. researchgate.net
A detailed assignment of the vibrational peaks can be achieved by comparing experimental FTIR spectra with electronic structure calculations of the free this compound cation. acs.org This comparison allows for the identification of shifts in peak positions due to the interaction between the organic cation and the inorganic lattice. acs.org
In addition to hydrogen bonding, FTIR can also be used to study other aspects of the material's structure and stability. For example, temperature-dependent FTIR studies can reveal phase transitions by monitoring changes in the vibrational spectra. researchgate.net The technique can also be used to characterize the structure of precursor materials, such as this compound iodide, before their incorporation into the final material. researchgate.netmendeley.com
Table 2: Characteristic FTIR Absorption Bands of this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance | Reference |
| N-H Stretching | 3000 - 3200 | Sensitive to hydrogen bonding with the framework | cam.ac.ukacs.orgresearchgate.net |
| C-H Stretching | ~2800 | Internal vibration of the methyl group | cam.ac.uk |
| N-H Bending | ~1500 | Internal vibration of the ammonium group | cam.ac.uk |
| C-H Bending | ~1420 | Internal vibration of the methyl group | cam.ac.uk |
In-situ spectroscopic techniques are crucial for monitoring the dynamic changes that occur in materials containing this compound during their formation and subsequent degradation. These methods provide real-time information on structural and chemical transformations under various processing conditions and environmental stressors.
During Material Processing:
In-situ studies, such as in-situ synchrotron powder X-ray diffraction, allow for the detailed observation of phase transitions and decomposition pathways as a function of temperature. rsc.org This is particularly important for understanding the formation of different crystalline phases and for identifying intermediate species that may influence the final material properties. For example, in-situ infrared spectroscopy can be used to investigate the reaction dynamics during the formation of perovskite thin films from precursor solutions. acs.org
During Material Degradation:
The stability of this compound-containing materials is a critical factor for their application. In-situ spectroscopic techniques can provide valuable insights into the mechanisms of degradation. For instance, in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can be employed to study the oxidation of adsorbed species on catalyst surfaces, revealing the role of the material's surface in chemical reactions. nih.gov
By combining techniques like DRIFTS with near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS), it is possible to correlate changes in the adsorbed molecules with changes in the oxidation state of the material itself. nih.gov This provides a comprehensive picture of the degradation process, including the identification of reaction intermediates and the role of lattice oxygen. nih.gov
Furthermore, in-situ electron paramagnetic resonance (EPR) spectroscopy can be utilized to track changes in the coordination environment of active metal centers within the material, which can be affected by factors such as the presence of poisoning agents like SO₂. dtu.dk These studies are essential for understanding how environmental factors impact the material's structure and function over time.
Nuclear Magnetic Resonance (NMR) Studies of this compound Orientational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound (MA) cations in materials. researchgate.netacs.org It provides atomic-level information on the orientation and motion of the MA cation, as well as its interaction with the surrounding inorganic lattice. researchgate.net
NMR studies have confirmed that in the cubic phase of many this compound-based perovskites, the MA cation undergoes rapid, pseudo-isotropic tumbling on a picosecond timescale. researchgate.netnih.gov As the material transitions to the tetragonal phase, a subtle ordering of the MA cation occurs, which can be rationalized using models that describe the population of different orientation sites. researchgate.netnih.gov In the low-temperature orthorhombic phase, the C-N axis of the MA cation becomes essentially frozen. nih.gov
Various NMR-active nuclei, including ¹H, ²H, ¹³C, ¹⁴N, and ²⁰⁷Pb, can be used to probe different aspects of the material's structure and dynamics. researchgate.netresearchgate.net For instance, ²H and ¹⁴N NMR line-shape analysis can provide detailed information about the geometry and correlation times of the MA cation's motion. researchgate.net
Solid-state Nuclear Magnetic Resonance (SSNMR) is a particularly effective technique for probing the reorientational dynamics of the this compound (MA) cation in the solid state. researchgate.netnih.gov It provides insights into the mechanisms and timescales of molecular motion, which are crucial for understanding the properties of materials containing this cation.
SSNMR studies have revealed that the MA cation undergoes complex reorientational motions. In the cubic phase of this compound lead halide perovskites, the MA cation exhibits pseudo-isotropic tumbling on a picosecond timescale. nih.gov The correlation time for the reorientation of the C-N axis in the iodide salt at 330 K has been determined to be approximately 0.85 ± 0.30 ps. nih.gov
As the temperature is lowered and the material transitions to the tetragonal phase, the dynamics of the MA cation remain largely continuous, but a subtle ordering occurs. nih.gov This ordering can be described by a six-site model, with two equivalent sites along the c-axis and four equivalent sites perpendicular or nearly perpendicular to this axis. researchgate.net As the temperature approaches the cubic-tetragonal phase transition, these six sites become nearly equally populated. researchgate.netnih.gov
Below the tetragonal-orthorhombic phase transition, ²H NMR lineshapes indicate that the C-N axis of the this compound cation becomes essentially immobile or "frozen." nih.gov The reorientational dynamics of the ammonium group (ND₄⁺) in other materials have been shown to involve thermally activated random jumps within a tetrahedral potential that can become distorted with increasing temperature. nih.gov
Various SSNMR techniques are employed to study these dynamics. Variable temperature T₁ relaxation, T₂ relaxation, and linewidth analysis can provide information on the rates of motion. mdpi.com Motional reorientation experiments, such as Variable Angle Spinning (VAS), Switched Angle Spinning (SAS), and Dynamic Angle Spinning (DAS), involve changing the orientation of the spinning sample relative to the magnetic field to average out or reintroduce anisotropic interactions, providing more detailed information about the molecular dynamics. nih.gov
Table 3: Comparison of ²H and ¹⁴N Relaxation Times for MAPbX₃ Perovskites in the Cubic Phase
| Compound | Temperature (K) | T₁(²H) (s) | T₁(¹⁴N) (s) |
| CH₃ND₃PbCl₃ | 328 | 6.9 ± 0.3 | - |
| CD₃NH₃PbCl₃ | 323 | 9.1 ± 0.5 | - |
| CH₃ND₃PbCl₃ | 313 | 6.4 ± 0.3 | 0.24 ± 0.03 |
| CH₃ND₃PbBr₃ | 313 | 6.7 ± 0.4 | 0.28 ± 0.03 |
| CH₃NH₃PbBr₃ | 293 | - | 0.211 ± 0.02 |
| CH₃ND₃PbI₃ | 334 | 6.9 ± 0.4 | - |
| CD₃NH₃PbI₃ | 331 | 7.7 ± 0.4 | - |
| CH₃NH₃PbI₃ | 335 | - | 0.289 ± 0.015 |
| Data sourced from Bernard et al. amazonaws.com |
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for investigating the chemistry and dynamics of precursor solutions used in the synthesis of materials containing this compound. It provides insights into the interactions between different species in solution, which can influence the formation and properties of the final solid-state material.
For example, ¹H NMR titration measurements can be performed to understand the interaction of additives with the this compound cations in solution. researchgate.net By monitoring the chemical shifts of the protons on the this compound cation as another species is added, it is possible to determine the nature and strength of their interactions. researchgate.net
Ab initio molecular dynamics (aiMD) simulations can be combined with NMR calculations to provide a more detailed understanding of the solution-state dynamics. nsf.gov These simulations can model the dynamic interactions between ions and solvent molecules, and the calculated NMR shielding tensors can be compared with experimental chemical shifts. nsf.gov This approach has been used to study the behavior of complex ions in methylamine (B109427) solution, revealing how the dynamic deformation of ions by the solvent affects their NMR properties. nsf.gov
Understanding the precursor solution chemistry is crucial because it can impact the crystallization process and the resulting film morphology and quality. Solution-state NMR provides a direct probe of the species present in the liquid phase before and during the initial stages of material formation.
Advanced X-ray Spectroscopies for Electronic Structure and Bonding
Advanced X-ray spectroscopic techniques are powerful tools for investigating the elemental composition, chemical states, and local atomic structure of materials containing the this compound cation. These methods provide critical insights into the electronic interactions between the organic cation and the surrounding inorganic framework, which are fundamental to the material's properties.
X-ray Photoelectron Spectroscopy (XPS) for this compound Species and Elemental States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. arxiv.orgresearchgate.net In the context of this compound-containing compounds, particularly hybrid perovskites, XPS is instrumental in verifying stoichiometry and probing the integrity of the this compound cation. researchgate.netnanoge.org The mean probing depth of XPS measurements is typically around 6-7 nm. researchgate.net
By analyzing the core-level spectra of carbon (C 1s) and nitrogen (N 1s), researchers can confirm the presence and chemical state of the this compound cation (CH₃NH₃⁺). The binding energies of these core levels are characteristic of the cation within the perovskite lattice. For instance, studies on this compound lead iodide (MAPbI₃) and this compound lead bromide (MAPbBr₃) show distinct peaks in the C 1s and N 1s spectra that can be assigned to the this compound cation. nanoge.orgacs.org
XPS is also highly effective for studying the degradation mechanisms of these materials. arxiv.org Upon exposure to heat or X-rays, changes in the XPS spectra can indicate the decomposition of the this compound cation and the perovskite structure. nanoge.orgdoaj.org Studies have shown that thermal stress can lead to the disappearance of the perovskite-related peak in the N 1s spectra of MAPbI₃, indicating degradation. nanoge.org Similarly, prolonged exposure to soft X-rays during analysis can itself induce damage, leading to a decrease in the nitrogen signal and the formation of metallic lead (Pb⁰), signaling the decomposition of the perovskite structure. doaj.org
| Material | Core Level | Binding Energy (eV) | Observation |
|---|---|---|---|
| CH₃NH₃PbI₃ (MAPbI₃) | N 1s | ~402.2 | Corresponds to the ammonium group in the this compound cation. Signal decreases upon X-ray induced degradation. doaj.org |
| CH₃NH₃PbI₃ (MAPbI₃) | C 1s | ~286.2 | Corresponds to the methyl group in the this compound cation. nanoge.org |
| CH₃NH₃PbBr₃ (MAPbBr₃) | N 1s | ~402.5 | Peak associated with the this compound cation within the perovskite lattice. acs.org |
| CH₃NH₃PbBr₃ (MAPbBr₃) | C 1s | ~286.5 | Peak associated with the this compound cation within the perovskite lattice. acs.org |
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. acs.org XAS is further divided into two regimes: X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). diamond.ac.ukwikipedia.org
NEXAFS/XANES provides detailed information on the unoccupied electronic states and the local coordination environment of the absorbing atom by analyzing the features near an absorption edge. diamond.ac.ukwikipedia.org For materials containing this compound, this technique can probe the local environment of the heavy atoms (like lead) and the halides, offering indirect information about their interaction with the this compound cation. The shape and position of the absorption edge are a "fingerprint" of the atom's formal valence and coordination chemistry. wikipedia.orgstanford.edu For example, XANES studies on precursor solutions for this compound lead iodide perovskites have revealed the evolution of different iodoplumbate complexes in solution, which is critical for understanding the film formation process. osti.gov The spectra of these solutions show features that differ significantly from solid lead iodide, indicating the formation of higher-order complexes involving the this compound cation. osti.gov
EXAFS, which analyzes the oscillations further above the absorption edge, can determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. While less directly focused on the this compound cation itself, it provides precise structural parameters of the inorganic cage, which is crucial for understanding the dynamic and static interactions with the enclosed organic cation.
Time-Resolved Spectroscopic Investigations of Charge Carrier Dynamics
Understanding the behavior of photogenerated charge carriers (electrons and holes) is essential for optimizing the performance of this compound-based materials in optoelectronic applications. Time-resolved spectroscopy techniques, which monitor processes occurring on ultrafast timescales (femtoseconds to nanoseconds), are pivotal for elucidating these dynamics.
Ultrafast Transient Absorption Spectroscopy in this compound Perovskites
Ultrafast Transient Absorption (TA) Spectroscopy is a powerful pump-probe technique used to study the dynamics of charge carriers following photoexcitation. In a typical experiment, a femtosecond laser "pump" pulse excites the material, and a subsequent "probe" pulse measures the change in absorption at various time delays. mq.edu.auacs.org
In this compound lead halide perovskites, TA spectra reveal several key processes. A common feature is a strong negative signal, or "bleach," at the material's band edge, which corresponds to the filling of electronic states by the newly generated charge carriers (ground-state bleaching). mq.edu.auacs.org The rise of this signal, often on a timescale of hundreds of femtoseconds, indicates the cooling of "hot" carriers as they relax to the band edges. mq.edu.auacs.org
The subsequent decay of the TA signal provides information about charge carrier recombination. This decay is often multi-component, reflecting different recombination pathways. mq.edu.au Fast decay components (picosecond scale) can be attributed to processes like phonon-assisted recombination or Auger recombination at high carrier densities, while slower components (nanosecond scale) are often associated with free electron-hole (bimolecular) recombination. mq.edu.auresearchgate.net The technique can also be used to measure the efficiency of charge extraction to adjacent layers, a critical process in solar cells. For instance, in a CH₃NH₃PbBr₃/TiO₂ structure, the electron transport time at the interface was estimated to be 0.68 ns. mq.edu.auacs.org
| Material System | Process | Observed Timescale |
|---|---|---|
| CH₃NH₃PbBr₃ | Hot Carrier Cooling | Hundreds of femtoseconds mq.edu.auacs.org |
| CH₃NH₃PbBr₃ | Phonon-Assisted Recombination | Fast component (picoseconds) mq.edu.au |
| CH₃NH₃PbBr₃ | Free Electron-Hole Recombination | Slow component (nanoseconds) mq.edu.au |
| Cs/FA/MA Perovskite | Carrier Relaxation (τ₃) | 905 ps (low power) to 124 ps (high power) uni-stuttgart.de |
| CH₃NH₃PbBr₃/TiO₂ | Electron Extraction | 0.68 ns mq.edu.auacs.org |
Time-Resolved Photoluminescence (TRPL) Studies on this compound-Based Materials
Time-Resolved Photoluminescence (TRPL) is a technique that measures the decay of light emission from a sample after excitation by a short pulse of light. picoquant.commdpi.com It directly probes the population of excited states that decay radiatively, providing crucial information about charge carrier lifetimes and recombination dynamics. kaust.edu.sa The lifetime of the photoluminescence can range from picoseconds to milliseconds, depending on the material and the dominant recombination mechanisms. picoquant.com
In this compound-based perovskites, TRPL studies have shown that charge carrier lifetimes are exceptionally long, often extending into hundreds of nanoseconds or even microseconds. These long lifetimes are a key reason for the high efficiency of perovskite solar cells, as they allow photogenerated carriers to diffuse over long distances and be collected before they recombine.
TRPL is particularly sensitive to non-radiative recombination pathways, which are often associated with defects or trap states in the material. A reduction in the PL lifetime can indicate the presence of defects that quench luminescence. For example, studies on mixed-cation perovskites showed that incorporating cesium (Cs⁺) into a formamidinium (FA⁺)/methylammonium (MA⁺) perovskite increased the average carrier lifetime from 291 ns to 355 ns. uni-stuttgart.de This increase was attributed to a reduction in non-radiative recombination sites, highlighting how compositional engineering can improve material quality. uni-stuttgart.de
Terahertz (THz) Spectroscopy for Charge Transport and Exciton (B1674681) Dynamics
Terahertz (THz) spectroscopy is a non-contact optical technique that probes the photoconductivity of a material on ultrafast timescales. acs.orgrsc.org By measuring the change in transmission of a THz pulse after photoexcitation, one can directly determine key transport properties such as charge carrier mobility and scattering times without the need for electrical contacts. acs.orgox.ac.uk
Studies on this compound lead iodide have used THz spectroscopy to investigate the fundamental limits of charge transport. At room temperature, free charge carriers were found to have a mobility of approximately 27 cm² V⁻¹ s⁻¹ and a very short scattering time of about 4 fs. acs.org The temperature dependence of the scattering time suggested that the primary limiting factor for charge mobility in high-quality crystals is intrinsic electron-phonon scattering, rather than scattering from impurities or defects. acs.org
THz emission spectroscopy has also been employed to study the initial charge separation processes. osti.gov Following photoexcitation, the emission of THz radiation from this compound lead iodide was observed, which was driven by the diffusion of charge carriers. osti.gov This technique also revealed a strong and coherent coupling between the photogenerated carriers and the lattice vibrations (phonons) on a femtosecond timescale, indicating that ultrafast lattice distortions play a significant role in the initial stages of charge transport. osti.gov Furthermore, THz spectroscopy can be used to probe the internal quantum transitions of excitons, providing measurements of the exciton binding energy, which was determined to be 13.5 meV in one study. cambridge.org
Theoretical and Computational Modeling of Methylammonium Systems
First-Principles Density Functional Theory (DFT) Studies
First-principles DFT calculations provide a fundamental understanding of material properties by solving the Schrödinger equation for electrons in a given atomic structure. This approach has been widely applied to methylammonium-based materials.
Electronic Structure and Band Gap Engineering in this compound Perovskites
DFT studies have been crucial in characterizing the electronic structure of this compound lead iodide (MAPbI₃) and related perovskites. These calculations reveal that the band gap, a critical parameter for optoelectronic applications, is significantly influenced by the arrangement and interactions of this compound cations within the inorganic framework osti.govresearchgate.netajol.infoacs.org. For instance, DFT calculations have shown that the phase transformation from orthorhombic to tetragonal structures in MAPbI₃ leads to a decrease in the band gap and a red shift in the optical absorption coefficient researchgate.netacs.org. Furthermore, studies have explored band gap engineering by substituting halide ions, with DFT calculations predicting how changes in composition, such as the incorporation of bromine, affect the electronic band structure and band gap values arxiv.orgosti.gov. For example, DFT calculations on MAPb(I₁₋ₓBrₓ)₃ predict a quadratic-like behavior of the band gap variation with increasing bromine content arxiv.org. The inclusion of spin-orbit coupling (SOC) in DFT calculations is also found to be important for accurately describing the electronic structure and electron-phonon coupling in these materials arxiv.orgresearchgate.net.
Phonon Dispersion and Vibrational Modes of this compound Cations
The vibrational properties of the this compound cation and its host lattice are critical for understanding thermal transport and phase transitions. DFT-based lattice dynamics calculations, including phonon dispersion, provide insights into these modes aps.organl.govias.ac.in. Studies have identified distinct vibrational modes associated with both the inorganic framework (PbI₆ octahedra) and the organic this compound cation aps.orgmdpi.com. For example, low-frequency modes are typically linked to the inorganic network and cation-octahedra interactions, while high-frequency modes correspond to internal vibrations of the this compound cation, such as C-H and N-H stretching and bending aps.orgmdpi.com. Significant coupling between the vibrations of the organic and inorganic components has been observed, emphasizing their interplay in structural transformations aps.org. Soft modes, identified at the Brillouin zone boundary in the cubic phase, are indicative of displacive instabilities and anharmonicity involving octahedral tilting, which are influenced by the this compound cation's orientation aps.org.
Defect Formation Energies and Migration Pathways in this compound Lattices
DFT calculations are extensively used to determine the formation energies of various point defects (vacancies, interstitials, anti-sites) and to map out migration pathways within this compound-based perovskite lattices osti.govrsc.orglmpv.nlamolf.nlarxiv.orgosti.govunipg.it. These studies are vital for understanding material stability and ion transport phenomena, which are critical for device performance and degradation. For instance, DFT calculations have shown that vacancies (e.g., V<0xE1><0xB5><0x83>b, V<0xE2><0x82><0x9C>A, V<0xE1><0xB5><0x85>r) are often the intrinsic defects with the lowest formation energies in MAPbBr₃, creating shallow transition levels osti.gov. Extrinsic defects, such as substitutions, can also have comparable formation energies under specific chemical potential conditions, suggesting that carrier concentrations can be tuned osti.gov. The migration of ions, particularly halide ions (I⁻) and this compound cations (MA⁺), is frequently described by vacancy-mediated pathways, with calculated activation energies providing quantitative measures of their mobility rsc.orglmpv.nlarxiv.org. For example, the activation energy for I⁻ migration in MAPbI₃ has been reported to be around 0.38 eV, while MA⁺ migration can be around 1.18 eV in pristine phases rsc.orgarxiv.org. The intercalation of water has been shown to significantly reduce these activation energies, facilitating ion diffusion rsc.orgarxiv.org.
Molecular Dynamics (MD) Simulations of this compound Cationic Behavior
Molecular Dynamics (MD) simulations, both ab initio (AIMD) and classical, offer dynamic perspectives on the behavior of this compound cations, including their reorientation, interactions, and contributions to thermomechanical properties.
Ab Initio Molecular Dynamics (AIMD) for this compound Reorientation and Interactions
AIMD simulations provide a quantum-mechanically informed approach to study the dynamic behavior of this compound cations within perovskite structures. These simulations have revealed that the reorientation of this compound molecules is a key factor influencing the photocarrier transport properties of materials like MAPbI₃ aip.orgd-nb.infoamolf.nlaps.orguzh.chacs.org. Studies have shown that the rotational dynamics of MA cations are anisotropic and can be influenced by hydrogen bonds formed with the inorganic framework aip.orgresearchgate.netreading.ac.uk. AIMD simulations have captured timescales for this compound reorientation, with faster decays attributed to C-N bond swinging motions and slower decays to larger reorientations aip.org. The coupling between the this compound cation's dynamics and the PbI₃ cage is essential for its reorientation aip.org. These simulations also provide insights into the interactions of this compound with other species, such as water molecules, highlighting their role in degradation mechanisms through hydrogen bonding and potential deprotonation researchgate.net.
Role of Methylammonium in Perovskite Materials Research
Methylammonium as a Key Cation in Halide Perovskite Architectures
The incorporation of the this compound cation is a defining feature of many high-performance halide perovskites. Its size, polarity, and dynamic nature within the crystal lattice profoundly influence the material's fundamental properties, from its formation to its long-term stability.
The crystallization process of this compound lead halide perovskites is a critical determinant of the final film quality and, consequently, the performance of optoelectronic devices. The presence and concentration of this compound salts, such as this compound iodide (MAI), significantly steer the kinetics of perovskite formation.
Research has shown that the crystallization of this compound lead iodide (MAPbI₃) from precursor solutions often proceeds through intermediate phases. frontiersin.org The formation and subsequent transformation of these solvate-intermediate phases are highly dependent on factors like the solvent used and the annealing temperature. frontiersin.org For instance, when using dimethylformamide (DMF), the formation of MAPbI₃ occurs via a DMF-solvate intermediate, with kinetics that are notably faster than when using dimethyl sulfoxide (B87167) (DMSO). frontiersin.org Increasing the annealing temperature generally accelerates both the formation of the intermediate phase and its conversion into the final perovskite structure. frontiersin.org
The stoichiometry of the precursor solution, particularly the ratio of MAI to lead iodide (PbI₂), is another critical factor. An excess of MAI in the precursor solution has been found to improve the stability and crystallinity of the resulting perovskite film. nih.govrsc.org Studies have demonstrated that increasing the molar ratio of MAI to PbI₂ can dramatically enhance the stability of the perovskite film in air, extending its integrity from a few days to several weeks. nih.govrsc.org This enhancement is attributed to the excess MAI helping to reconstruct the perovskite crystal structure over time, compensating for decomposition. nih.govrsc.org
A five-stage, time-dependent evolution of the morphology of this compound lead iodide perovskite crystals has been established in sequential deposition methods, linking the immersion time in MAI directly to the final photovoltaic performance. nih.gov This underscores the importance of precise control over the reaction time to achieve optimal film morphology. nih.gov
The structural stability of the perovskite crystal lattice is often predicted by the Goldschmidt tolerance factor (t), a dimensionless index calculated from the ionic radii of the constituent ions (A, B, and X). For an ideal cubic perovskite structure, the tolerance factor is close to 1.0. In the case of hybrid organic-inorganic perovskites, calculating the tolerance factor is more complex due to the non-spherical nature of the organic cation. mdpi.com An effective ionic radius is often used for cations like this compound. pnas.org
For this compound lead halide perovskites, the calculated tolerance factors are typically in the range of 0.91 to 0.94, which suggests a deviation from the ideal cubic structure. pnas.org Specifically, MAPbI₃ often adopts a tetragonal phase at room temperature, while the bromide and chloride versions can be cubic. pnas.org While the tolerance factor provides a useful guideline, it does not fully encompass the stability of these materials. researchgate.net For instance, MAPbI₃ is thermodynamically unstable with respect to decomposition into its binary constituents (PbI₂ and MAI), even in the absence of environmental stressors like moisture or light. pnas.org
The substitution of the this compound cation with other ions like formamidinium (FA⁺) or cesium (Cs⁺) is a common strategy to tune the tolerance factor and improve structural stability. mdpi.commiragenews.com Replacing the larger this compound cation can adjust the tolerance factor, stabilizing the desired photoactive perovskite phase and often enhancing thermal stability. mdpi.commiragenews.com For example, formamidinium lead iodide (FAPbI₃) has been reported to have slower degradation rates at elevated temperatures compared to MAPbI₃. mdpi.com
The concentration of this compound in the precursor solution directly influences the morphology and microstructure of the resulting perovskite film. An excess of MAI has been shown to lead to the formation of large-grain perovskite membranes. nih.gov This is significant because films with larger, more uniform grains generally exhibit fewer grain boundaries, which can act as sites for charge recombination and degradation initiation.
The introduction of other this compound-containing compounds can also refine the film's microstructure. For example, using this compound acetate (B1210297) (MAAc) as an additive can lead to uniform perovskite films with large grain sizes and smooth surfaces. researchgate.net Similarly, incorporating guanidinium (B1211019) (GA) cations to partially substitute this compound in MAPbI₃ has been shown to result in uniform thin films with altered lattice parameters. researchgate.net
Post-treatment of perovskite films with this compound iodide vapor or solutions can also be employed to improve film quality and device performance. nih.gov Furthermore, a methylamine (B109427) vapor exposure technique has been used to improve the morphology of mixed-cation perovskite films, leading to better crystal orientation and enhanced stability. arxiv.org The morphology of perovskite films is not static and can evolve under operating conditions. Light and electron beam exposure can induce ion migration within the perovskite, leading to changes in the morphology and luminescence properties of the material. acs.org
This compound-Mediated Charge Transport and Recombination Mechanisms
The behavior of charge carriers—electrons and holes—within the this compound-containing perovskite material is central to its performance in solar cells and other optoelectronic devices. The this compound cation, through its dynamic interactions with the inorganic lattice, plays a role in how these charges move and recombine.
This compound lead halide perovskites are noted for their impressive charge carrier mobilities and long diffusion lengths, which are key to their high efficiency. spie.org The electron-hole diffusion length in this compound lead iodide can be 100 nm or longer, allowing for efficient charge separation and collection. spie.org
Studies on single crystals of MAPbI₃ have provided insights into the intrinsic charge transport properties. In the tetragonal phase, hole and electron mobilities exhibit different temperature dependencies. The hole mobility shows a dependence of approximately T⁻¹·⁶, while the electron mobility follows a trend consistent with impurity scattering (∼T¹·⁸). rsc.org This suggests that different scattering mechanisms may govern the transport of electrons and holes. rsc.org
Pump-probe microscopy on individual crystalline domains of a thin film of this compound lead iodide has revealed diffusivities ranging from 0.74 to 1.77 cm²/s, indicating transport characteristics similar to single crystals even within a thin-film architecture. nih.gov Interestingly, the charge carrier transport was found to be nearly independent of the photoexcited carrier density over a wide range, a behavior attributed to strong carrier-phonon scattering coupled with a large static relative permittivity. nih.gov
The rotational dynamics of the this compound cation have been a subject of investigation regarding their potential influence on charge carriers. However, research suggests that the dipolar reorientation of the this compound cation, which occurs on a picosecond timescale, does not significantly affect charge carrier mobility or lifetime. acs.org The presence of defects, particularly those related to this compound vacancies, can influence ionic conductivity, which is distinct from electronic charge transport but still an important factor in device operation. researchgate.netacs.org Time-resolved THz spectroscopy has been used to measure carrier mobility, with results suggesting an optimal ratio of lead iodide to this compound to maximize mobility. macalester.edu
Table of Charge Carrier Mobilities in this compound-Based Perovskites
| Perovskite Material | Measurement Technique | Carrier Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| MAPbI₃ (Single Crystal) | Temperature-Dependent Hall Effect | Hole: ~T⁻¹·⁶ dependence; Electron: ~T¹·⁸ dependence | rsc.org |
| MAPbI₃ (Thin Film Domains) | Pump-Probe Microscopy | Diffusivity: 0.74 - 1.77 cm²/s | nih.gov |
| MAPbBr₃ | Time-Resolved Microwave Conductivity | Σμ (electron + hole mobility): 19 cm²/Vs | nih.gov |
Charge carrier recombination, where electrons and holes recombine non-productively, is a primary loss mechanism in perovskite solar cells. This process can occur through several pathways, including trap-assisted recombination, bimolecular (radiative) recombination, and Auger recombination. The interactions involving the this compound cation can influence these pathways.
Bimolecular recombination in this compound lead triiodide has been shown to be fully explainable as the inverse process of absorption, a direct, fully radiative transition between thermalized electrons and holes. nih.govresearchgate.net The rate of this process is temperature-dependent, increasing as the temperature is lowered. nih.govresearchgate.net
Trap states, often associated with crystalline defects, can facilitate non-radiative recombination. The quality of the perovskite film, which is heavily influenced by the this compound content and crystallization conditions, determines the density of these trap states. Surface passivation strategies, sometimes employing this compound halide salts, are used to reduce these defects at the interfaces, thereby suppressing interfacial recombination. nih.govnih.gov
Transient opto-electrical measurements on MAPbI₃ solar cells reveal complex charge dynamics spanning microseconds to minutes, which are attributed to a combination of mobile ions (potentially related to this compound or halide vacancies) and deep hole trapping. arxiv.org These dynamic effects highlight the intricate interplay between ionic and electronic phenomena in these materials.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | MA |
| This compound Lead Iodide | MAPbI₃ |
| This compound Lead Bromide | MAPbBr₃ |
| This compound Lead Chloride | MAPbCl₃ |
| This compound Iodide | MAI |
| This compound Chloride | MACl |
| This compound Acetate | MAAc |
| Lead Iodide | PbI₂ |
| Dimethylformamide | DMF |
| Dimethyl Sulfoxide | DMSO |
| 1,8-diiodooctane | DIO |
| Hydroiodic Acid | HI |
| Formamidinium | FA |
| Formamidinium Lead Iodide | FAPbI₃ |
| Cesium | Cs |
Ionic Migration and Hysteresis Phenomena in this compound-Based Devices
In this compound-based perovskite solar cells, the phenomenon of current-voltage (J-V) hysteresis is a significant challenge that affects device performance and stability. This anomalous behavior, where the measured J-V curve depends on the voltage scan direction and rate, is largely attributed to the migration of mobile ions within the perovskite lattice, with the this compound (MA⁺) cation playing a crucial role.
The migration of ions, including MA⁺ and halide ions (predominantly iodide, I⁻), is facilitated by the soft, ionic nature of the perovskite crystal structure. Under an applied electric field, these ions can move through the lattice via vacancy-assisted diffusion. The movement and subsequent accumulation of these mobile ions at the interfaces between the perovskite layer and the charge transport layers create an internal electric field that opposes the external field. This screening effect alters the charge extraction efficiency at the electrodes, leading to the observed hysteresis in the J-V curve.
The orientation of the polar MA⁺ cations within the perovskite cage also significantly influences ionic migration. The dipole moment of the MA⁺ ion can affect the energy barriers for the diffusion of adjacent ions. First-principles calculations have shown that the energy barriers for the migration of the most mobile I⁻ ion can range from 0.06 to 0.65 eV, depending on the orientation of the MA⁺ cation. The positively charged MA⁺ and lead (Pb²⁺) ions tend to diffuse along the direction of the MA⁺ dipole, while the negatively charged I⁻ ions preferentially diffuse against the dipole direction. This interplay between cation orientation and ion movement underscores the complex nature of ionic transport in these materials.
The activation energy for ionic migration in this compound lead iodide (CH₃NH₃PbI₃) has been experimentally and computationally determined, providing insight into the kinetics of this process.
Activation Energies for Ionic Migration in MAPbI₃
| Migrating Species | Activation Energy (eV) | Method | Phase |
|---|---|---|---|
| Iodide (I⁻) | 0.58 | Calculation | Tetragonal |
| This compound (MA⁺) | 0.84 | Calculation | Tetragonal |
| Ionic Conduction | 0.69 ± 0.02 | Experimental | Tetragonal (Low Temp.) |
| Ionic Conduction | 0.47 ± 0.06 | Experimental | Cubic (High Temp.) |
| Iodide (I⁻) | 0.29 | Experimental (TID) | Not Specified |
TID: Transient Ion Drift
These values highlight that iodide ion migration is a more facile process compared to the bulkier this compound cation. The redistribution of these ions under operational conditions is a key factor contributing to the hysteretic behavior of this compound-based perovskite devices.
Degradation Mechanisms of this compound-Based Perovskites
The long-term stability of this compound-based perovskites is a critical hurdle for their commercialization. These materials are susceptible to degradation through various intrinsic and extrinsic pathways, many of which involve the this compound cation.
Intrinsic Instabilities Related to this compound Cationic Motion and Volatilization
The inherent instability of the this compound cation is a primary contributor to the degradation of CH₃NH₃PbI₃ perovskites. The relatively weak ionic and hydrogen bonds holding the MA⁺ cation within the inorganic framework can be disrupted, leading to its dissociation and volatilization.
Two primary thermal degradation pathways have been identified:
Reversible Dissociation: CH₃NH₃PbI₃(s) ⇌ CH₃NH₂(g) + HI(g) + PbI₂(s)
Irreversible Decomposition: CH₃NH₃PbI₃(s) ⇌ NH₃(g) + CH₃I(g) + PbI₂(s)
While the second pathway, leading to ammonia (B1221849) and methyl iodide, is thermodynamically favored, experimental evidence suggests that the first pathway, involving the release of methylamine and hydrogen iodide, is often kinetically dominant, particularly under vacuum conditions. The volatile nature of these degradation products, especially methylamine (boiling point: -6.3 °C), means they can readily escape the perovskite film, leading to the formation of lead iodide (PbI₂) and a loss of the desirable perovskite crystal structure. The molecular ratio of CH₃I to CH₃NH₂ during degradation under a light/heat pulse of 55 mW/cm² (at approximately 70 °C) has been observed to reach a maximum of around 0.12. acs.org
The rotational and vibrational motion of the MA⁺ cation within the perovskite lattice, even at room temperature, can also contribute to structural instability over time, creating defects and facilitating ion migration that can accelerate degradation.
Environmental Degradation Pathways Involving this compound Species (e.g., moisture, thermal, light)
Exposure to environmental stressors such as moisture, elevated temperatures, and light can significantly accelerate the degradation of this compound-based perovskites.
Moisture-Induced Degradation: this compound lead iodide is highly sensitive to humidity. The degradation process in the presence of moisture is generally understood to occur in the following steps:
Hydration: Water molecules penetrate the perovskite lattice and form a hydrated perovskite intermediate, (CH₃NH₃)₄PbI₆·2H₂O.
Decomposition: This hydrated compound is unstable and decomposes into lead iodide (PbI₂), this compound iodide (CH₃NH₃I), and water. The highly water-soluble nature of this compound iodide facilitates its removal from the film, driving the degradation process.
While lower humidity levels (~60% RH) may have a limited impact, exposure to higher moisture levels (~100% RH) leads to the formation of PbI₂ and aqueous CH₃NH₃I, causing irreversible structural changes. acs.org For instance, a noticeable decrease in the magnitude of the dielectric function of a CH₃NH₃PbI₃ thin film was observed after 200 minutes of exposure to 85% relative humidity at 25 °C. mdpi.com
Thermal Degradation: As discussed in the intrinsic instabilities, elevated temperatures accelerate the volatilization of the this compound component, leading to the decomposition of the perovskite into PbI₂. This process is a significant concern as solar cells can operate at temperatures exceeding ambient temperature. One study showed degradation in the absorption of CH₃NH₃PbI₃ films after exposure to 100 suns for 60 minutes at an elevated sample temperature of approximately 45-55 °C. huji.ac.il
Light-Induced Degradation: The combination of light and oxygen is particularly detrimental to this compound-based perovskites. Photo-generated charge carriers can react with oxygen to form highly reactive superoxide (B77818) (O₂⁻) radicals. These radicals can then deprotonate the this compound cation, leading to the formation of volatile methylamine and the subsequent breakdown of the perovskite structure. In the absence of oxygen, CH₃NH₃PbI₃ films are significantly more stable under illumination. aip.org Under vacuum and light illumination, CH₃NH₃PbI₃ can degrade into metallic lead (Pb⁰). aip.org
Role of Excess this compound Precursors in Perovskite Stability and Reconstruction
Interestingly, the presence of excess this compound precursors, particularly this compound iodide (MAI), in the fabrication of perovskite films can enhance their stability. This counterintuitive finding is attributed to several beneficial effects:
Defect Passivation: Excess MAI can passivate defects at the grain boundaries and surfaces of the perovskite film, reducing non-radiative recombination pathways and improving charge carrier lifetimes.
Structural Reconstruction: The excess MAI can act as a reservoir of this compound and iodide ions, which can "heal" the perovskite structure by filling vacancies that form due to the volatilization of these species during operation. This self-healing mechanism can prolong the lifetime of the perovskite film.
Improved Crystallinity: The addition of excess MAI can influence the crystallization process, leading to larger grain sizes and improved film morphology, which can enhance stability.
Studies have shown a dramatic increase in the stability of perovskite films with an increased molar ratio of MAI to PbI₂. For example, one study found that while a stoichiometric film was stable for about five days in air, a film with a 1:5 molar ratio of PbI₂ to MAI was stable for around 13 days, and a film with a 1:25 ratio remained intact for 20 days. huji.ac.il This suggests that the excess MAI is consumed over time to reconstruct the perovskite crystal structure. huji.ac.il
Strategies for Enhancing Stability in this compound Perovskite Systems
Given the inherent and environmental instabilities of this compound-based perovskites, significant research has focused on developing strategies to enhance their durability.
Additive Engineering for this compound Perovskite Stability Enhancement
Additive engineering involves incorporating small amounts of specific chemical compounds into the perovskite precursor solution to improve the quality, performance, and stability of the resulting perovskite film. These additives can be broadly categorized as organic and inorganic.
Organic Additives: A wide range of organic molecules have been investigated as additives. These molecules can interact with the perovskite crystal lattice in various ways:
Lewis Bases: Molecules with lone pair electrons (e.g., containing N, O, or S donor atoms) can coordinate with under-coordinated Pb²⁺ ions, passivating defects at grain boundaries and surfaces.
Hydrophobic Molecules: The incorporation of hydrophobic organic cations can form a protective layer on the perovskite surface, repelling moisture and improving environmental stability.
Polymers: Polymers like polyethylene (B3416737) oxide (PEO) and polyethylene glycol (PEG) can be added to the precursor solution. These can passivate defects through interactions between their functional groups and uncoordinated Pb²⁺, and also improve the mechanical robustness of the film. researchgate.net
Inorganic Additives: Inorganic salts are also used to enhance stability.
Halide Salts: The addition of halide salts, such as this compound chloride (MACl), can improve the crystallinity and morphology of the perovskite film, leading to larger grains and fewer defects.
Alkali Metal Cations: Incorporating small amounts of alkali metal cations like cesium (Cs⁺) can improve the thermal stability and phase purity of the perovskite.
The following table summarizes the effects of various additives on the performance and stability of this compound-based perovskite solar cells.
Impact of Additives on MAPbI₃ Perovskite Solar Cell Performance and Stability
| Additive | Category | Effect on Performance (PCE) | Reported Stability Enhancement |
|---|---|---|---|
| Excess this compound Iodide (MAI) | Organic Amine | Increases PCE | Reduces trap density, increases PL lifetime |
| This compound Chloride (MACl) | Organic Halide | Pristine: 16.72%, With 10% MACl: 23.61% | Improves crystallinity and grain size |
| Theophylline-BF₄⁻ derivative | Organic Alkaloid | Pristine: 13.6%, With Additive: 15.04% | Stable for over 720h at 30% RH |
| 3-methylthiophene (MTP) | Organic Sulfur-containing | Pristine: 12.32%, With 5% MTP: 16.93% | Higher ambient air stability due to hydrophobic nature |
| Ammonium (B1175870) Iodide (NH₄I) | Inorganic Halide | Pristine: 15.64%, With 5% NH₄I: 17.81% | Defect passivation effect |
| This compound Nitrate (B79036) (MAN) | Organic Nitrate | Pristine: 18.7%, With 0.3 mol% MAN: 20.5% | Heals iodine vacancies at grain boundaries |
PCE: Power Conversion Efficiency, PL: Photoluminescence, RH: Relative Humidity
Compositional Engineering through Mixed Cations/Anions for Stability
Compositional engineering is a crucial strategy for enhancing the stability of this compound (MA)-based perovskite materials. researching.cn This approach involves the partial or complete substitution of the this compound cation or the halide anion with other ions to improve the material's intrinsic properties and its resistance to degradation from environmental factors like moisture, heat, and light. acs.orgacs.org
One of the most effective strategies has been the incorporation of different monovalent cations, such as formamidinium (FA) and cesium (Cs), into the this compound lead halide structure. mdpi.com The larger formamidinium cation has been shown to be particularly effective at improving the thermal and photochemical stability of the perovskite films. acs.org The mixing of MA and FA cations can also help to stabilize the desired black perovskite phase, which is crucial for high-efficiency solar cells. researching.cn The introduction of the inorganic cesium cation can further enhance the thermal stability and crystallinity of the perovskite film. researching.cn Research has shown that triple-cation perovskites, containing a mixture of MA, FA, and Cs, exhibit significantly improved stability and performance compared to their single-cation counterparts.
In addition to cation mixing, the halide composition is also frequently engineered to improve stability. The partial substitution of iodide (I) with bromide (Br) or chloride (Cl) can tune the perovskite's bandgap and improve its stability. researching.cn For instance, the inclusion of bromide can enhance the material's resistance to moisture. acs.org However, it is important to note that the introduction of bromide can also lead to photo-induced phase segregation, where the mixed-halide perovskite separates into iodide-rich and bromide-rich domains under illumination, which can be detrimental to the long-term performance of the device. colorado.edu Therefore, careful optimization of the cation and anion ratios is essential to achieve both high efficiency and long-term stability in this compound-based perovskite materials.
| Cation/Anion Substitution | Effect on Stability | Key Findings |
| Formamidinium (FA) | Increased moisture resistance and photochemical stability. acs.org | The more delocalized positive charge on the FA cation reduces its ability to hydrogen bond with water. acs.org |
| Cesium (Cs) | Improved thermal stability and crystallinity. researching.cn | Introduction of Cs into FA-MA mixed perovskites further enhances stability. researching.cn |
| Bromide (Br) | Improved device stability in ambient atmosphere. researching.cn | Can cause phase segregation under long-term illumination. researching.cn |
| Chloride (Cl) | Can aid in film crystallization to improve device performance and stability. researching.cn | MAPbI3–xClx perovskites exhibit much longer carrier diffusion lengths. researching.cn |
Interface Engineering and Passivation Strategies for this compound Perovskites
Interface engineering and passivation strategies are critical for improving the efficiency and stability of this compound-based perovskite solar cells. researchgate.netrsc.org The interfaces between the perovskite absorber layer and the charge transport layers (electron and hole transport layers) are often sites of defect accumulation, which can lead to non-radiative recombination of charge carriers and degradation of the device. nih.gov
Passivation strategies aim to reduce these defects by treating the perovskite surface or grain boundaries with various chemical compounds. scispace.com These passivation agents can be small molecules, polymers, or even low-dimensional perovskites. acs.org For example, the introduction of phenethylammonium (PEA) cations at the grain boundaries of formamidinium-methylammonium lead halide perovskite films has been shown to effectively passivate defects, leading to increased charge carrier lifetimes and improved moisture resistance. researchgate.net Similarly, the use of this compound nitrate (MAN) as an additive has been demonstrated to control grain growth and heal iodine vacancies at grain boundaries, resulting in higher power conversion efficiency and enhanced environmental stability. epfl.ch
Another effective approach is the formation of a 2D/3D perovskite heterostructure. nih.gov By treating the surface of the 3D this compound perovskite with a larger organic cation, a thin layer of a 2D perovskite can be formed. uni-muenchen.de This 2D layer can act as a passivation layer, protecting the underlying 3D perovskite from moisture and reducing surface defects. nih.gov This strategy has been shown to significantly improve the stability of perovskite solar cells in humid environments. nih.gov
Interface engineering also involves the optimization of the charge transport layers to ensure efficient extraction of charge carriers from the perovskite layer. bioengineer.org This can involve modifying the energy levels of the transport layers to better align with the perovskite's energy bands, thereby reducing energy losses at the interfaces. miragenews.com The development of novel hole and electron transport materials with improved stability and charge mobility is an active area of research aimed at further enhancing the performance and longevity of this compound perovskite solar cells. youtube.com
| Passivation Strategy | Passivating Agent | Mechanism and Effect |
| Grain Boundary Passivation | Phenethylammonium (PEA) cations | Passivates grain boundary defects, increases charge carrier lifetimes, and improves moisture resistance. researchgate.net |
| Additive Engineering | This compound nitrate (MAN) | Controls grain growth rate and heals iodine vacancies at grain boundaries, leading to higher efficiency and stability. epfl.ch |
| Surface Passivation | 2-(thiophene-2yl-)pyridine-1-ium iodide (ThPyI) | Creates a stable 1D perovskite phase on the surface, improving power conversion efficiency and stability. uni-muenchen.de |
| 2D/3D Heterojunction | Large organic cations | Forms a protective 2D perovskite layer on the 3D perovskite, enhancing moisture stability and reducing surface defects. nih.gov |
Methylammonium in Other Advanced Functional Materials
Methylammonium-Based Organic-Inorganic Hybrid Frameworks Beyond Perovskites
While this compound is most famously known for its role in perovskite structures (ABX₃, where A is the organic cation), it also features in other hybrid framework materials, notably clathrates. Clathrates are crystalline solids characterized by cage-like structures formed by host molecules, within which guest molecules are encapsulated. This compound cations can serve as these guest species, influencing the structural and thermal properties of the clathrate framework.
This compound as a Component in Ferroelectric and Piezoelectric Materials
This compound, particularly within lead halide perovskite structures, has been investigated for its contributions to ferroelectric and piezoelectric properties.
Ferroelectricity: The ferroelectric nature of this compound lead iodide (MAPbI₃) has been a subject of considerable debate. While some studies using techniques like piezoresponse force microscopy (PFM) have reported the presence of ferroelectric domains in MAPbI₃ thin films, nanoge.org, rsc.org other research indicates an absence of macroscopic ferroelectricity under typical solar cell operating conditions. These studies often attribute the observed current-voltage hysteresis to ionic migration rather than ferroelectric switching. acs.org, tdl.org, aip.org However, in quasi-2D hybrid organic-inorganic perovskites (HOIPs), such as (BA)₂(MA)₂Pb₃Br₁₀ (where MA denotes this compound), ferroelectricity has been unambiguously demonstrated, attributed to the synergic order-disorder transition of the organic components. This material crystallizes in a polar space group Cmc2₁ at room temperature. aip.org this compound lead chloride (MAPbCl₃) has been identified as ferroelastic but not ferroelectric. rsc.org, iiti.ac.in
Piezoelectricity: this compound lead iodide (MAPbI₃) exhibits piezoelectric properties, enabling its use in energy harvesting devices. Single crystals of MAPbI₃ have demonstrated a piezoelectric coefficient (d₃₃) of approximately 2.7 pm/V, comparable to that of quartz. researchgate.net Furthermore, incorporating MAPbI₃ into poly(vinylidene fluoride) (PVDF) nanofibers has resulted in flexible piezoelectric–pyroelectric nanogenerators (P-PNGs) with a piezoelectric coefficient (d₃₃) of around 19.7 pC/N. acs.org An interesting observation is the illumination-dependent piezoelectric response in MAPbI₃, suggesting that light can enhance dielectric constant and create photo-induced piezoelectric dipoles, which could be leveraged for energy harvesting. rsc.org
| Material/System | Property Type | Key Finding/Value | Reference(s) |
| MAPbI₃ (single crystal) | Piezoelectric | d₃₃ ≈ 2.7 pm/V | researchgate.net |
| MAPbI₃ in PVDF nanofibers | Piezoelectric | d₃₃ ≈ 19.7 pC/N (as P-PNG) | acs.org |
| MAPbI₃ | Ferroelectric | Debated; some reports of ferroelectric domains, others suggest ionic migration. | acs.org, tdl.org, nanoge.org, aip.org, rsc.org |
| (BA)₂(MA)₂Pb₃Br₁₀ | Ferroelectric | Exhibits ferroelectricity, polar space group Cmc2₁. | aip.org |
This compound in Luminescent Materials and Light-Emitting Devices
This compound-based hybrid organic-inorganic perovskites (HOIPs) are highly promising for optoelectronic applications, particularly in luminescent materials and light-emitting devices (LEDs). Their tunable band gaps, high photoluminescence quantum yields (PLQY), and excellent color purity make them ideal candidates for next-generation lighting and display technologies.
This compound lead bromide (MAPbBr₃) is recognized for its strong green light emission, making it particularly effective for green LEDs. samaterials.com this compound lead iodide (MAPbI₃) quantum dots (QDs) have demonstrated remarkable tunable emission properties, with PLQYs reaching up to 98% for unsubstituted HPQDs. mdpi.com, acs.org, rsc.org, rsc.org The emission characteristics of these QDs are sensitive to their size and shape, allowing for precise control over the emitted light. acs.org
Furthermore, the incorporation of dopant ions can modify the luminescent properties. Eu-substituted this compound lead tribromide quantum dots (MAPb₁₋ₓEuₓBr₃ QDs) exhibit blue photoluminescence originating from Eu²⁺ ions, which can contribute luminescence intensity comparable to the green emission of unsubstituted MAPbBr₃ QDs at higher Eu concentrations. nih.gov, rsc.org Similarly, manganese (Mn²⁺) substitution in MAPbI₃ QDs (CH₃NH₃Pb₁₋ₓMnₓI₃ PQDs) enables tunable emission from red to orange, facilitating their use in warm white LED applications with high color rendering index (CRI) and correlated color temperature (CCT) values. rsc.org, rsc.org
Advanced fabrication techniques, such as Chemical Vapor Deposition (CVD), have enabled the creation of perovskite LEDs with improved performance. CVD-grown MAPbBr₃ LEDs have achieved luminance levels up to 560 cd/m². nii.ac.jp, acs.org
| Material/System | Application | Luminescence Property/Performance | Reference(s) |
| MAPbBr₃ | Green LEDs | Strong green light emission | samaterials.com |
| MAPbI₃ QDs | LEDs, QDLEDs | High PLQY (up to 98%), tunable emission | mdpi.com, acs.org, rsc.org, rsc.org |
| MAPb₁₋ₓEuₓBr₃ QDs | Luminescent materials | Blue PL from Eu²⁺ | nih.gov, rsc.org |
| CH₃NH₃Pb₁₋ₓMnₓI₃ PQDs | Warm White LEDs | Tunable emission (red to orange), high CRI/CCT | rsc.org, rsc.org |
| MAPbBr₃ (CVD grown) | LEDs | Luminance up to 560 cd/m² | nii.ac.jp, acs.org |
Role of this compound in Catalysis and Adsorption Phenomena (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) are widely recognized for their porous structures and high surface areas, making them excellent candidates for catalysis and adsorption applications. While MOFs themselves are extensively studied for these purposes, the direct role of the this compound cation as an active component in the catalytic or adsorptive mechanisms within MOFs is not prominently documented in the provided literature.
Research has shown that MOFs can serve as hosts for this compound-containing perovskite nanocrystals, for example, in the development of stable scintillators for X-ray imaging. researchgate.net However, this application leverages the properties of the perovskite material rather than the this compound cation's intrinsic catalytic or adsorptive function within the MOF framework. Studies focusing on MOF adsorption have often involved other amine-based molecules or their precursors, such as methylamine (B109427) or N,N-dimethylamine, or coadsorbed ammonia (B1221849), to modify MOF properties for gas separation or adsorption. researchgate.net, nih.gov Therefore, while this compound is a component of materials that can be integrated with MOFs, its specific contribution to catalysis or adsorption phenomena within these frameworks remains an area with limited direct evidence in the current research landscape.
This compound Compounds for Magneto-Optical Data Storage
This compound lead halide perovskites (MALHs) have shown potential applications in magneto-optical data storage. The study of these materials using magneto-optical techniques provides insights into their spin-related properties, which are fundamental for such applications.
Research on methyl-ammonium lead bromide (MAPbBr₃) has utilized picosecond time-resolved and continuous-wave magneto-optical methods to investigate the spin properties of excitons and photocarriers. researchgate.net, aps.org, aps.org These studies focus on determining anisotropic Landé g-values for electrons and holes, which describe how their energy levels shift in a magnetic field. For example, anisotropic g-values for electrons in MAPbBr₃ single crystals have been reported as |g wikipedia.orge|=2.15 and |g aps.orge|=1.75, with corresponding values for holes being |g wikipedia.orgh|=0.42 and |g aps.orgh|=0.60. researchgate.net, aps.org, aps.org The large Faraday rotation value observed in MAPbBr₃ also makes it a material of interest for quantum information systems, a field closely related to advanced data storage technologies. aps.org Similarly, this compound lead iodide (MAPbI₃) has been studied for its excitonic states and free carrier Landau levels under high magnetic fields, contributing to the understanding of its magneto-optical behavior. tandfonline.com
| Material | Application | Key Property/Finding | Reference(s) |
| MAPbBr₃ | Magneto-Optical Data Storage | Investigated for spin-related properties, anisotropic g-values, Faraday rotation. | wikipedia.org, researchgate.net, aps.org, aps.org |
| MAPbI₃ | Magneto-Optical Data Storage | Studied for excitonic states and free carrier Landau levels under magnetic fields. | wikipedia.org, tandfonline.com |
Compound List
This compound (CH₃NH₃⁺)
This compound Lead Iodide (MAPbI₃)
This compound Lead Bromide (MAPbBr₃)
This compound Lead Chloride (MAPbCl₃)
This compound tetrafluoridoborate 18-crown-6 (B118740) clathrate
(BA)₂(MA)₂Pb₃Br₁₀ (where MA = this compound)
Emerging Research Directions and Future Outlook for Methylammonium Chemistry
Development of Novel Methylammonium-Based Low-Dimensional Materials
While three-dimensional (3D) this compound lead halide perovskites have garnered significant attention, a major thrust in current research is the exploration of their low-dimensional counterparts: two-dimensional (2D), one-dimensional (1D), and zero-dimensional (0D) materials. These materials exhibit unique properties due to quantum confinement effects and offer potential solutions to the stability issues that have plagued their 3D counterparts.
Two-Dimensional (2D) Materials: Layered 2D perovskites, with the general formula (A')2(A)n-1BnX3n+1, are a major focus. acs.org In these structures, bulky organic cations (A') act as spacers separating the inorganic perovskite layers. Two prominent families of these materials are the Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phases.
Ruddlesden-Popper (RP) Phases: These are characterized by a bilayer of organic cations separating the perovskite sheets. researchgate.net Research has shown that the bandgaps of (CH3(CH2)3NH3)2(CH3NH3)n-1PbnI3n+1 can be tuned from 2.43 eV (n=1) to 1.91 eV (n=4). researchgate.net The use of functional organic spacers like 5-ammonium valeric acid (AVA) has been shown to create stable H-bonding networks, enhancing thermal stability. researchgate.netacs.org
Dion-Jacobson (DJ) Phases: These employ diammonium cations as spacers, leading to a single organic layer between the inorganic sheets. researchgate.net This structure can result in shorter interlayer distances and improved charge transport. researchgate.net For example, the (3AMP)(MA)n−1PbnI3n+1 (where 3AMP is 3-(aminomethyl)piperidinium) series shows a color progression from red (n=1) to black (n=4), indicating a change in the electronic structure. acs.org
| 2D Perovskite Type | General Formula | Key Feature | Example Spacer Cation | Reported Bandgap (n=1) |
| Ruddlesden-Popper | (A')2(A)n-1BnX3n+1 | Bilayer of organic spacers | Butylammonium (BA) | 2.43 eV researchgate.net |
| Dion-Jacobson | A'(A)n-1BnX3n+1 | Monolayer of diammonium spacers | 3-(aminomethyl)piperidinium (3AMP) | Not specified |
One-Dimensional (1D) Materials: this compound-based 1D nanostructures, such as nanowires, offer advantages like direct charge transport pathways and low exciton (B1674681) binding energies. researchgate.net The synthesis of this compound lead iodide (CH3NH3PbI3) nanowires has been achieved through low-temperature solution-mediated crystallization. acs.org These 1D materials are being explored for applications in photodetectors, LEDs, and lasers. researchgate.net
Zero-Dimensional (0D) Materials: Also known as quantum dots (QDs), these are nanosized semiconductor crystals that exhibit quantum confinement in all three dimensions. oarjbp.com this compound lead halide quantum dots can be synthesized via various methods, including colloidal synthesis. ijrat.org They possess unique optoelectronic properties, such as high photoluminescence quantum yields (up to 90%), making them suitable for applications in displays and bio-imaging. oarjbp.com
Integration of this compound Compounds in Advanced Optoelectronic Systems and Devices
The unique optoelectronic properties of this compound compounds make them highly attractive for a range of advanced electronic and optoelectronic devices. oarjbp.com Research is focused on integrating these materials into novel device architectures to enhance performance and stability.
This compound lead halides are being extensively studied for their use in:
Light-Emitting Diodes (LEDs): The high photoluminescence quantum yield and tunable emission wavelengths of this compound-based perovskites are advantageous for LED applications. nih.gov For instance, 2D perovskites with alternating diammonium and this compound cations have been used to create stable LEDs with an external quantum efficiency of 4.3%. nih.gov
Photodetectors: The excellent light absorption characteristics and charge transport properties of this compound compounds are beneficial for fabricating high-performance photodetectors. researchgate.net
Lasers: The potential for achieving population inversion and stimulated emission in this compound lead halide perovskites has led to research into their use as gain media in lasers. researchgate.net
Solar Cells: While 3D perovskites have achieved high efficiencies, research continues on integrating low-dimensional this compound materials into solar cell architectures to improve stability. Quasi-2D Dion-Jacobson tin perovskite solar cells have demonstrated enhanced performance through the suppression of low-dimensional phases. researchgate.net
Green Chemistry Approaches for this compound Synthesis and Sustainable Processing
A significant challenge in the widespread application of this compound-based materials is the use of hazardous solvents and precursors in their synthesis. Consequently, there is a growing emphasis on developing green chemistry approaches for their synthesis and processing.
Recent advancements in this area include:
Use of Ionic Liquids: Researchers have demonstrated a facile and environmentally friendly method for synthesizing this compound lead bromide perovskite nanocrystals using ionic liquids. scl.rs This approach avoids the use of volatile organic solvents.
Aqueous Synthesis: A green chemistry approach for the synthesis of this compound tin bromide from tin(II) oxide in an aqueous solution has been reported, offering a more sustainable route for producing these semiconductor materials.
Microwave-Assisted Synthesis: The use of microwave heating in conjunction with ionic liquid catalysts, such as tributylthis compound methylcarbonate, has been shown to be an efficient method for N-methylation reactions, which could be adapted for this compound synthesis.
Theoretical Predictions and Experimental Validation of Next-Generation this compound Materials
The discovery and development of new this compound-based materials are increasingly being guided by theoretical predictions, which are then validated through experimental synthesis and characterization. This synergy between theory and experiment is accelerating the pace of innovation in the field.
Ab Initio Calculations: High-level ab initio calculations, such as the relativistic quasiparticle self-consistent GW approximation (QSGW), have been used to interpret the optical properties of this compound lead halide single crystals. acs.org These calculations have shown that the orientation of the this compound cation can significantly influence the bandgap. acs.org
Density Functional Theory (DFT): DFT calculations are widely used to predict the structural and electronic properties of new materials. For example, DFT has been used to model the Ruddlesden-Popper phases of AVA2(CH3NH3)n−1PbnI3n+1, with the theoretical models being validated by experimental data. researchgate.net DFT has also been employed to study the effects of doping on the electronic band structure of this compound lead iodide.
Experimental Validation: Theoretical predictions are being experimentally validated through various characterization techniques. For instance, spectroscopic ellipsometry has been used to determine the optical constants of this compound lead halide single crystals, which show good agreement with QSGW calculations. acs.org
| Theoretical Method | Application in this compound Research | Key Finding |
| Quasiparticle Self-Consistent GW (QSGW) | Interpretation of optical properties of CH3NH3PbX3 | Cation orientation influences the bandgap acs.org |
| Density Functional Theory (DFT) | Modeling of Ruddlesden-Popper phases | Validation of structural models researchgate.net |
| Density Functional Theory (DFT) | Investigating the effect of doping on CH3NH3PbI3 | Doping can enhance performance |
Grand Challenges and Opportunities in this compound Research
Despite the significant progress in this compound chemistry, several grand challenges remain that also present significant opportunities for future research.
Challenges:
Long-Term Stability: The intrinsic instability of many this compound-based perovskites, particularly in the presence of moisture and oxygen, remains a major hurdle for their commercialization.
Toxicity: The presence of lead in many high-performance this compound perovskites raises environmental and health concerns.
Scalability: Developing scalable and cost-effective manufacturing processes for high-quality this compound-based materials and devices is crucial for their widespread adoption.
Fundamental Understanding: A deeper understanding of the fundamental structure-property relationships in these materials is needed to guide the rational design of new compounds with improved properties.
Opportunities:
Lead-Free Alternatives: The development of stable and efficient lead-free this compound-based perovskites, such as those based on tin or antimony, is a major research opportunity.
Dimensionality Engineering: The ability to tune the properties of this compound-based materials by controlling their dimensionality offers a vast design space for new materials with tailored functionalities.
Advanced Characterization: The use of advanced characterization techniques, such as in-situ and operando measurements, can provide unprecedented insights into the dynamic processes that govern the performance and degradation of these materials.
New Applications: Exploring the potential of this compound compounds in emerging applications beyond photovoltaics and optoelectronics, such as catalysis and energy storage, represents an exciting avenue for future research.
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing methylammonium-based perovskites (e.g., CH₃NH₃PbI₃)?
Methodological Answer:
Synthesis typically involves solution-based techniques such as one-step or two-step vapor-assisted deposition. For example, CH₃NH₃PbI₃ can be synthesized by reacting this compound iodide (CH₃NH₃I) with lead iodide (PbI₂) in a polar solvent (e.g., DMF or DMSO). Characterization requires X-ray diffraction (XRD) to confirm perovskite crystal structure, UV-Vis spectroscopy for bandgap analysis, and scanning electron microscopy (SEM) for morphology assessment . Neutron diffraction is critical for resolving this compound cation disorder in the PbX₆ octahedral framework .
Basic: What role does this compound play in the optoelectronic properties of hybrid perovskites?
Methodological Answer:
this compound cations influence crystal symmetry and lattice dynamics, directly affecting bandgap tunability and charge-carrier mobility. For instance, in CH₃NH₃PbI₃, the cation's rotational disorder reduces electron-phonon coupling, enhancing charge transport. Experimental validation involves temperature-dependent photoluminescence (PL) and terahertz spectroscopy to correlate cation motion with carrier lifetime .
Advanced: How can advanced structural analysis resolve contradictions in reported this compound configurations (e.g., ordered vs. disordered states)?
Methodological Answer:
Contradictions arise from differences in synthesis conditions (e.g., annealing temperature) or characterization techniques. Neutron diffraction () unambiguously identifies disordered configurations by distinguishing hydrogen positions, while synchrotron XRD can track dynamic structural changes in situ. Pair distribution function (PDF) analysis is recommended for quantifying local disorder .
Advanced: What experimental approaches elucidate phase transitions in this compound-based perovskites?
Methodological Answer:
Phase transitions (e.g., cubic ↔ tetragonal) are probed via temperature-dependent XRD or Raman spectroscopy. For CH₃NH₃PbBr₃, neutron diffraction reveals that phase transitions involve condensation of PbBr₆ octahedral rotations and partial ordering of this compound ions. Differential scanning calorimetry (DSC) quantifies transition enthalpies .
Advanced: How should researchers address discrepancies in reported photovoltaic efficiencies of this compound perovskite devices?
Methodological Answer:
Discrepancies often stem from variations in film morphology, interfacial layers, or measurement protocols (e.g., light soaking). Standardized testing under AM1.5G illumination with stabilized power output is critical. Cross-validate results using external quantum efficiency (EQE) measurements and transient photovoltage decay analysis .
Methodological: What strategies optimize this compound perovskite stability in experimental designs?
Methodological Answer:
- Encapsulation: Use UV-curable resins or atomic layer deposition (ALD) for moisture resistance.
- Additive Engineering: Incorporate hydrophobic polymers (e.g., PMMA) or 2D perovskite layers.
- In Situ Characterization: Employ grazing-incidence XRD to monitor degradation mechanisms in real time .
Methodological: How to design experiments for reproducible synthesis of high-purity this compound precursors?
Methodological Answer:
- Purification: Recrystallize CH₃NH₃I from ethanol/ethyl acetate mixtures.
- Quality Control: Use nuclear magnetic resonance (NMR) to verify stoichiometry and inductively coupled plasma mass spectrometry (ICP-MS) to detect Pb²⁺ impurities.
- Documentation: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Data Management: What are best practices for sharing this compound-related research data?
Methodological Answer:
- Metadata Standards: Include synthesis parameters (e.g., solvent, annealing temperature), raw XRD/PL data, and instrument calibration details.
- Repositories: Use domain-specific platforms like Zenodo or Materials Cloud.
- Licensing: Apply CC-BY licenses to enable reuse while requiring attribution .
Reproducibility: How to ensure experimental reproducibility in this compound perovskite studies?
Methodological Answer:
- Detailed Protocols: Publish step-by-step procedures in supplementary materials, including glovebox O₂/H₂O levels (<0.1 ppm).
- Control Experiments: Compare results with reference datasets (e.g., NREL-certified efficiencies).
- Collaborative Validation: Use round-robin testing across labs to identify protocol-dependent variables .
Advanced: What computational methods complement experimental studies of this compound’s role in perovskites?
Methodological Answer:
- Density Functional Theory (DFT): Simulate cation rotation barriers and band structure evolution.
- Molecular Dynamics (MD): Model temperature-dependent lattice dynamics and phase transitions.
- Machine Learning: Predict optimal this compound concentrations using datasets from high-throughput experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
